2-chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-chloro-4-methylphenyl group and at position 4 with a 2-chlorobenzohydrazide moiety. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including antitumor and kinase inhibitory properties .
Properties
IUPAC Name |
2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-6-7-12(8-16(11)21)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)13-4-2-3-5-15(13)20/h2-10H,1H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLHODHCBBYZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclization reactions starting from substituted pyrazole precursors. Source describes a one-pot N–N bond-forming cyclization using hydroxylamine-O-sulfonic acid to generate the pyrazolopyrimidine nucleus under mild conditions. Adapting this method, 3-chloro-4-methylaniline can be condensed with a β-keto ester (e.g., ethyl acetoacetate) to form a pyrazole intermediate, followed by cyclization with formamide or phosphoryl chloride to yield 1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Key Reaction Conditions :
- Cyclization Agent : Formamide (excess, 100°C, 6 h) or POCl₃ (reflux, 2 h).
- Yield : 60–75% for analogous pyrazolopyrimidines.
Regioselective Chlorination and Functionalization
Chlorination at the pyrimidine C2 position is critical for structural fidelity. Source reports Negishi cross-coupling for regioselective halogenation, though direct chlorination using POCl₃ at reflux (110°C, 4 h) is more practical for this substrate. The 3-chloro-4-methylphenyl group is introduced via SNAr reaction using 3-chloro-4-methylphenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 8.64 (s, 1H, pyrimidine-H), 7.96–7.53 (m, 8H, aryl-H), 2.21 (s, 3H, CH₃).
- IR (KBr) : 3423 cm⁻¹ (N–H), 1645 cm⁻¹ (C=O).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Competing substitution at pyrimidine C4 vs. C2 is mitigated by steric hindrance from the 3-chloro-4-methylphenyl group.
- Hydrazide Stability : CDI activation reduces side reactions (e.g., hydrolysis) compared to carbodiimide-based methods.
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) effectively isolates the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets. The compound has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table compares structural analogs based on substituent variations and molecular properties:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Chloro Groups : The 3-chloro-4-methylphenyl group in the target compound and may enhance binding to hydrophobic pockets in kinases or DNA-associated enzymes .
- Methoxy vs. Nitro Groups : The 4-methoxy derivative likely exhibits weaker target affinity compared to the nitro analog , as nitro groups are stronger electron-withdrawing moieties that can polarize binding interactions.
Solubility vs. Lipophilicity Trade-offs: The 4-hydroxy derivative prioritizes solubility, making it suitable for intravenous formulations, whereas the target compound’s chloro substituents favor oral bioavailability.
Synthetic Accessibility :
- Compounds with electron-deficient aryl groups (e.g., nitro ) often require harsher reaction conditions, as seen in refluxing formamide-based syntheses .
SAR Trends :
- Bulky substituents on the pyrazolo[3,4-d]pyrimidine ring (e.g., 2,4-dimethoxyphenyl in ) can sterically hinder binding to compact active sites, while smaller groups like methyl optimize fit .
Biological Activity
2-chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine moiety and various halogen substitutions, which may enhance its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- A pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities.
- Halogen substitutions (chlorine atoms) that may influence its pharmacokinetic properties and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities, including:
- Antitumor Activity : Several studies have demonstrated the ability of similar compounds to inhibit cancer cell proliferation and induce apoptosis.
- Antimicrobial Properties : The presence of halogenated aromatic systems suggests potential efficacy against various pathogens.
- Enzyme Inhibition : Compounds like this one may interact with specific enzymes, affecting metabolic pathways crucial for disease progression.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to alter cell cycle dynamics, particularly affecting G2/M phase transitions.
- Apoptosis Induction : The compound may promote apoptotic pathways by upregulating pro-apoptotic factors (e.g., cleaved PARP) and downregulating anti-apoptotic factors (e.g., Bcl-2).
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial survival.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N'-[1-(3-chloro-phenyl)-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | Similar pyrazolo structure but lacks methyl substitution | Potential antitumor activity |
| N'-[(5-Methylthiazol-2-yl)methyl]-benzohydrazide | Different heterocyclic substitution | Antimicrobial properties |
| 2-Methyl-N'-[(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-6-yl]benzohydrazide | Altered halogenation pattern | Sigma receptor interactions |
Case Studies and Research Findings
Recent studies have highlighted the promising therapeutic potentials of pyrazolo derivatives:
- Anticancer Studies : In vitro experiments have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 and A549. These studies often utilize assays like MTT to assess cell viability and apoptosis markers.
- Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate substantial antibacterial effects against human pathogens, highlighting their potential as therapeutic agents in infectious diseases.
- Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that certain derivatives can effectively inhibit enzymes associated with cancer proliferation and microbial resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
